5-({2-methoxy-4-[(Z)-2-nitroethenyl]phenoxy}methyl)furan-2-carboxylic acid
Overview
Description
5-({2-methoxy-4-[(Z)-2-nitroethenyl]phenoxy}methyl)furan-2-carboxylic acid is an organic compound that features a furan ring substituted with a carboxylic acid group and a phenoxy methyl group The phenoxy group is further substituted with a methoxy group and a nitroethenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-({2-methoxy-4-[(Z)-2-nitroethenyl]phenoxy}methyl)furan-2-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated furan compound in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes selecting appropriate solvents, catalysts, and reaction temperatures. The use of continuous flow reactors and other advanced techniques can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
5-({2-methoxy-4-[(Z)-2-nitroethenyl]phenoxy}methyl)furan-2-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The nitroethenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the nitroethenyl group can yield nitro derivatives, while reduction can yield amino derivatives.
Scientific Research Applications
5-({2-methoxy-4-[(Z)-2-nitroethenyl]phenoxy}methyl)furan-2-carboxylic acid has several applications in scientific research, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives may have potential as bioactive compounds with antimicrobial or anticancer properties.
Medicine: It can be explored for its potential therapeutic applications, including drug development.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-({2-methoxy-4-[(Z)-2-nitroethenyl]phenoxy}methyl)furan-2-carboxylic acid involves its interaction with specific molecular targets. The nitroethenyl group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce cellular damage. Additionally, the phenoxy and furan rings can interact with various enzymes and receptors, modulating their activity and leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
Phenoxyacetic acid: A simpler compound with a phenoxy group attached to an acetic acid moiety.
Furan-2-carboxylic acid: A compound with a furan ring substituted with a carboxylic acid group.
2-methoxy-4-nitrophenol: A compound with a methoxy and nitro group attached to a phenol ring.
Uniqueness
5-({2-methoxy-4-[(Z)-2-nitroethenyl]phenoxy}methyl)furan-2-carboxylic acid is unique due to the combination of its structural features, including the furan ring, phenoxy group, methoxy group, and nitroethenyl group. This combination imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
IUPAC Name |
5-[[2-methoxy-4-[(Z)-2-nitroethenyl]phenoxy]methyl]furan-2-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO7/c1-21-14-8-10(6-7-16(19)20)2-4-12(14)22-9-11-3-5-13(23-11)15(17)18/h2-8H,9H2,1H3,(H,17,18)/b7-6- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUPJLTHEMRYAQN-SREVYHEPSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C[N+](=O)[O-])OCC2=CC=C(O2)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C\[N+](=O)[O-])OCC2=CC=C(O2)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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